molecular formula C26H32N4O6 B11270433 4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-(propan-2-yl)benzamide

4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-(propan-2-yl)benzamide

Cat. No.: B11270433
M. Wt: 496.6 g/mol
InChI Key: AHOBRRBXBFXKLW-UHFFFAOYSA-N
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Description

4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Final Coupling: The final step involves coupling the quinazoline derivative with a benzamide moiety using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE is unique due to its specific functional groups and the combination of a quinazoline core with a benzamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]quinazolin-3-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C26H32N4O6/c1-6-11-27-23(31)15-29-20-13-22(36-5)21(35-4)12-19(20)25(33)30(26(29)34)14-17-7-9-18(10-8-17)24(32)28-16(2)3/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,31)(H,28,32)

InChI Key

AHOBRRBXBFXKLW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NC(C)C)OC)OC

Origin of Product

United States

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